molecular formula C12H6Br4 B1583462 2,2',4,5'-Tetrabromobiphenyl CAS No. 60044-24-8

2,2',4,5'-Tetrabromobiphenyl

Cat. No.: B1583462
CAS No.: 60044-24-8
M. Wt: 469.79 g/mol
InChI Key: LUASYBWZXWTYKK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,4,5’-Tetrabromobiphenyl is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk . This suggests that it may influence cell function by interacting with lipid molecules and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,2’,4,5’-Tetrabromobiphenyl primarily involves its interaction with the AhR . Upon binding, it activates the transcription of genes involved in xenobiotic metabolism, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, potentially affecting various biochemical processes.

Temporal Effects in Laboratory Settings

Given its persistence in the environment, it is likely that it remains stable over time

Metabolic Pathways

It is known to be involved in the metabolism of xenobiotics through its interaction with the AhR

Transport and Distribution

2,2’,4,5’-Tetrabromobiphenyl is believed to be transported and distributed within cells and tissues due to its lipophilic nature It may interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell

Preparation Methods

Chemical Reactions Analysis

2,2’,4,5’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’,4,5’-Tetrabromobiphenyl has several scientific research applications:

Comparison with Similar Compounds

2,2’,4,5’-Tetrabromobiphenyl is part of the polybrominated biphenyl family, which includes compounds with varying numbers and positions of bromine atoms. Similar compounds include:

  • 2,2’,5,5’-Tetrabromobiphenyl
  • 2,2’,3,4’-Tetrabromobiphenyl
  • 2,2’,3,5’-Tetrabromobiphenyl

Compared to these similar compounds, 2,2’,4,5’-Tetrabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1,4-dibromo-2-(2,4-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUASYBWZXWTYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866785
Record name 2,2',4,5'-Tetrabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60044-24-8
Record name 2,2',4,5'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5'-Tetrabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E944STM85F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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